3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate
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Overview
Description
3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate is a heterocyclic compound that belongs to the class of azolo-triazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate typically involves the nitration of precursor compounds. One common method is the nitration of 7-R-3-tert-butyl-4-oxopyrazolo[5,1-c][1,2,4]triazin-8-carboxylic acids using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) . The reaction is carried out at controlled temperatures to ensure selective nitration and to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to amino or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with catalysts, oxidizing agents like potassium permanganate (KMnO₄), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as antiviral and antimicrobial agents.
Materials Science: Its energetic properties make it suitable for use in high-energy materials and explosives.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Industrial Applications: It can be utilized in the synthesis of advanced materials with specific properties, such as high thermal stability and insensitivity to external stimuli.
Mechanism of Action
The mechanism of action of 3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of specific enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitro-substituted azolo-triazines, such as 3-tert-butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4-ones and 2-methylsulfanyl-6-nitro-1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one .
Uniqueness
3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate is unique due to its specific structural features and the presence of the nitro group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C4HN6O3- |
---|---|
Molecular Weight |
181.09 g/mol |
IUPAC Name |
3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate |
InChI |
InChI=1S/C4H2N6O3/c11-3-2(10(12)13)7-8-4-5-1-6-9(3)4/h1,11H/p-1 |
InChI Key |
LHZMYJTVTZRARM-UHFFFAOYSA-M |
Canonical SMILES |
C1=NN2C(=C(N=NC2=N1)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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